1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea
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Overview
Description
1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a complex organic compound featuring a tert-butyl group, a pyrazinyl group, and an imidazolyl group
Mechanism of Action
Target of Action
The tert-butyl group is known to have unique reactivity patterns and is used in various chemical transformations .
Mode of Action
The tert-butyl group is known to elicit a unique reactivity pattern, which is highlighted by its characteristic applications .
Biochemical Pathways
The tert-butyl group is known to have implications in various biosynthetic and biodegradation pathways .
Pharmacokinetics
The compound’s predicted boiling point is 2445±190 °C, and its predicted density is 0957±006 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Result of Action
The tert-butyl group is known to have a unique reactivity pattern, which could potentially influence the compound’s effects .
Action Environment
The compound is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °c, suggesting that certain environmental conditions may affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the pyrazinyl and imidazolyl intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include tert-butyl isocyanate, pyrazine derivatives, and imidazole derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve the use of solvents like ethanol, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted urea derivatives .
Scientific Research Applications
1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-butyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- 1-(tert-butyl)-3-(2-(2-(quinolin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- 1-(tert-butyl)-3-(2-(2-(isoquinolin-1-yl)-1H-imidazol-1-yl)ethyl)urea
Uniqueness
1-(tert-butyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is unique due to the presence of the pyrazinyl group, which imparts distinct electronic and steric properties compared to its pyridinyl, quinolinyl, and isoquinolinyl analogs.
Properties
IUPAC Name |
1-tert-butyl-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-14(2,3)19-13(21)18-7-9-20-8-6-17-12(20)11-10-15-4-5-16-11/h4-6,8,10H,7,9H2,1-3H3,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYBAOAQIMSFDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCN1C=CN=C1C2=NC=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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